molecular formula C18H18ClF2N5 B10922982 N-(4-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(4-chlorobenzyl)-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B10922982
M. Wt: 377.8 g/mol
InChI Key: MLEBVDGSARAJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine is a synthetic compound with significant potential in various scientific fields. It is particularly interesting due to its complex structure and the presence of multiple functional groups that confer unique reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine typically involves multiple steps, starting with the preparation of the individual fragments. Key steps include:

  • Formation of the 4-chlorobenzyl amine through a substitution reaction.

  • Synthesis of the 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl moiety through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production often requires optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product. Advanced reactor systems may be used to scale up the synthesis while maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.

  • Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

  • Substitution: Conditions vary but often involve solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts like Lewis acids.

Major Products

The major products from these reactions depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound, showcasing its versatile reactivity.

Scientific Research Applications

Chemistry

N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine is used in synthetic organic chemistry as a building block for more complex molecules.

Biology

In biological research, it may serve as a tool for studying enzyme interactions and pathways involving pyrimidine and pyrazole derivatives.

Medicine

Industry

Industrially, its unique properties can be harnessed for materials science applications, such as the development of novel polymers or advanced materials with specific reactivity.

Mechanism of Action

N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine interacts with molecular targets through its pyrimidine and pyrazole rings, which can engage in hydrogen bonding, pi-stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Unique Characteristics

Compared to similar compounds, N-(4-Chlorobenzyl)-N-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amine stands out due to the combination of the chlorobenzyl and difluoromethyl-pyrazole groups, which confer unique reactivity and biological activity.

Similar Compounds

  • N-Benzyl-N-pyrimidinylamines

  • Difluoromethyl-pyrazole derivatives

  • 4-Chlorobenzyl amines

Each of these compounds shares some structural features but differs in other functional groups or specific substitutions, leading to varied properties and applications.

Properties

Molecular Formula

C18H18ClF2N5

Molecular Weight

377.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H18ClF2N5/c1-3-26-11(2)14(10-23-26)15-8-16(17(20)21)25-18(24-15)22-9-12-4-6-13(19)7-5-12/h4-8,10,17H,3,9H2,1-2H3,(H,22,24,25)

InChI Key

MLEBVDGSARAJAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)Cl)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.